molecular formula C8H15NO2 B14459292 2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole CAS No. 66474-33-7

2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole

Katalognummer: B14459292
CAS-Nummer: 66474-33-7
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: VEDYOCXBYXQMQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromoethyl isopropyl ether with 2-aminoethanol in the presence of a base can lead to the formation of the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydro-oxazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethyl-2-oxazoline
  • 2-Ethyloxazoline
  • 2-Oxazoline, 2-ethyl-

Uniqueness

2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature can influence its reactivity and interactions compared to other oxazole derivatives .

Eigenschaften

CAS-Nummer

66474-33-7

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

2-(2-propan-2-yloxyethyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H15NO2/c1-7(2)10-5-3-8-9-4-6-11-8/h7H,3-6H2,1-2H3

InChI-Schlüssel

VEDYOCXBYXQMQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCCC1=NCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.